AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38 alpha and beta isoforms. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma. The compound's design emphasizes its ability to modulate inflammatory pathways, making it a valuable candidate for further research and clinical development.
AZD7624 was developed by AstraZeneca and is classified as a small molecule drug. It belongs to the category of p38 MAPK inhibitors, which are designed to interfere with the signaling pathways that contribute to inflammation and cellular stress responses. The compound's specificity for p38 alpha and beta isoforms distinguishes it from other MAPK inhibitors that may affect a broader range of kinases.
Technical details regarding the specific reagents and conditions used in each step are not publicly disclosed but are critical for optimizing yield and purity.
The molecular structure of AZD7624 can be characterized by its chemical formula, which reflects its composition and arrangement of atoms. While specific structural data is proprietary, it typically includes:
The three-dimensional conformation of AZD7624 can be analyzed using computational modeling techniques, providing insights into how it interacts with its target proteins.
AZD7624 undergoes various chemical reactions during its synthesis, including:
The specific reaction conditions, such as temperature, pressure, and catalysts used during these processes, are critical for achieving optimal outcomes in terms of yield and efficacy.
AZD7624 exerts its pharmacological effects primarily through inhibition of p38 MAPK signaling pathways. The mechanism involves:
Data from preclinical studies suggest that AZD7624 effectively reduces markers of inflammation in models of COPD and asthma.
The physical and chemical properties of AZD7624 include:
These properties are essential for determining formulation strategies for effective delivery in clinical settings.
AZD7624 has potential applications in several scientific domains:
AZD7624 is a potent and selective ATP-competitive inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, with primary activity against the p38α (MAPK14) and p38β isoforms. This compound exhibits exquisite isoform selectivity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of 0.1 nM against recombinant human p38α and 3.5 nM against TNF-α release in human peripheral blood mononuclear cells (PBMCs) [1]. Critically, AZD7624 shows negligible activity against the p38γ and p38δ isoforms (>10,000 nM IC₅₀), ensuring minimal off-target effects on unrelated signaling cascades [1] [6]. This selectivity is pharmacologically significant because p38α is the dominant isoform in COPD pathogenesis, showing upregulated activity in alveolar macrophages and bronchial epithelium of patients [3] [6].
The inhibition dynamics extend beyond enzymatic blockade to functional immunomodulation. In LPS-stimulated human alveolar macrophages, AZD7624 achieves 85.4% suppression of TNF-α production and 56.6% reduction of IL-6 release (p<0.001) [1]. This potency correlates with p38α's role in phosphorylating downstream kinases like MK2 (MAPKAPK2), which stabilizes mRNAs encoding pro-inflammatory cytokines [6]. The kinetic profile reveals rapid absorption (Tₘₐₓ = 5 minutes post-inhalation in rats) and sustained suppression of inflammatory mediators, supporting once-daily dosing regimens in clinical applications [1].
Table 1: Isoform Selectivity Profile of AZD7624
Target | IC₅₀ (nM) | Biological Relevance |
---|---|---|
p38α (MAPK14) | 0.1 | Principal inflammatory isoform in COPD |
p38β | 12.3 | Secondary target with overlapping functions |
p38γ | >10,000 | Limited role in pulmonary inflammation |
p38δ | >10,000 | Negligible inhibition |
Data compiled from cellular and enzymatic assays [1] [6]
The molecular structure of AZD7624 (C₂₇H₃₀FN₅O₃; MW 491.6 g/mol) enables high-affinity interaction with the ATP-binding pocket of p38α through specific non-covalent interactions. X-ray crystallography studies reveal that the compound's dihydroquinazolinone core occupies the adenine region, forming critical hydrogen bonds with the kinase's hinge residue Met109 [3] [6]. The fluorobenzamide moiety extends into the hydrophobic region II, stabilized by van der Waals interactions with residues Leu108 and Val38 [6].
Key structural determinants governing binding affinity include:
This binding mode confers exceptional potency while avoiding interactions with conserved lysine residues (e.g., Lys53) that could reduce kinase selectivity. The structural architecture also facilitates lung-selective distribution after inhalation due to moderate lipophilicity (cLogP = 2.8) and molecular weight <500 Da, enabling deep alveolar penetration [1] [3].
Table 2: Structural and Physicochemical Properties of AZD7624
Property | Value | Functional Significance |
---|---|---|
Molecular Formula | C₂₇H₃₀FN₅O₃ | Balanced hydrophobicity for inhalation |
Molecular Weight | 491.6 g/mol | Optimal for alveolar deposition |
Hydrogen Bond Donors | 2 | Enhances solubility and target engagement |
Hydrogen Bond Acceptors | 8 | Facilitates interaction with kinase hinge region |
Rotatable Bonds | 7 | Maintains conformational flexibility for binding |
Structural data derived from VulcanChem and experimental analyses [1] [3]
AZD7624 exerts profound anti-cytokine effects in pulmonary immune cells, particularly alveolar macrophages that drive COPD inflammation. Mechanistic studies demonstrate dose-dependent suppression of TNF-α (85.4%), IL-6 (56.6%), IL-1β (48.2%), and IL-8 (52.3%) in LPS-stimulated human alveolar macrophages at nanomolar concentrations (p<0.001) [1] [7]. This occurs through dual transcriptional regulation: (1) inhibition of p38α-mediated phosphorylation of transcription factors like ATF-2, and (2) destabilization of cytokine mRNAs via impaired MK2 signaling [6] [7].
The translational impact was validated in human LPS challenge models, where a single inhaled dose (1,200 µg) reduced sputum TNF-α by 85% and neutrophil counts by 56.6% within 6 hours (p<0.001) [1] [3]. Notably, this suppression occurred at sub-therapeutic plasma concentrations (0.3 nM unbound), confirming compartmentalized lung activity [1]. The kinetic dissociation between cytokine suppression and clinical outcomes in COPD trials suggests that chronic inflammation involves cytokine-independent pathways or redundant signaling networks that bypass p38 inhibition [3].
Table 3: Cytokine Modulation by AZD7624 in Experimental Systems
Cytokine/Chemokine | Reduction (%) | Cell Type/Model | Significance |
---|---|---|---|
TNF-α | 85.4% | Human alveolar macrophages | Master regulator of inflammation |
IL-6 | 56.6% | Human alveolar macrophages | Acute phase response mediator |
Neutrophils | 56.6% | Human LPS challenge model | Key inflammatory cells in COPD |
IL-8 | 52.3% | Human alveolar macrophages | Neutrophil chemotaxis driver |
MCP-1 | 41.8% | Human alveolar macrophages | Monocyte recruitment factor |
Data from in vitro and clinical pharmacodynamic studies [1] [3] [7]
The therapeutic efficacy of p38 inhibitors is constrained by compensatory pathway activation and redundant signaling networks. AZD7624's failure in Phase II COPD trials despite potent cytokine suppression highlights the biological complexity of chronic inflammation. Key cross-talk mechanisms include:
NF-κB pathway compensation: p38 inhibition upregulates IκB kinase (IKK) activity, leading to nuclear translocation of NF-κB and sustained transcription of IL-8, GM-CSF, and COX-2 [6] [10]. This is evidenced by 3.2-fold increased IκBα phosphorylation in bronchial epithelial cells after prolonged p38 blockade [6].
JNK pathway amplification: p38α normally induces MAPK phosphatase-1 (DUSP1), which dephosphorylates JNK. AZD7624 reduces DUSP1 expression by 60%, unleashing JNK activity and enhancing c-Jun-mediated transcription of matrix metalloproteinases (MMP-9, MMP-12) that drive tissue destruction in emphysema [4] [6].
Atypical p38 activation: Inflammasome-associated stimuli (e.g., extracellular ATP) trigger TAB1-dependent p38α autophosphorylation independent of MKK3/6. This pathway remains insensitive to AZD7624 and sustains IL-1β processing during viral exacerbations [2] [6].
Ubiquitin-proteasome crosstalk: p38 inhibition reduces USP10 expression, impairing the deubiquitination of IκBα and accelerating its proteasomal degradation. This paradoxically enhances NF-κB signaling and inflammatory gene expression [10].
These compensatory mechanisms illustrate why monotherapy approaches face inherent limitations. Future strategies may require vertical pathway inhibition (e.g., combining p38 inhibitors with IKKβ antagonists) or sequential targeting based on inflammatory endotypes [3] [6]. The kinetic hierarchy of pathway activation—where JNK responds within minutes versus NF-κB over hours—suggests temporal therapeutic windows could be exploited [4] [6].
Table 4: Compensatory Pathways Activated During p38 Inhibition
Pathway | Key Mediators | Biological Consequences | Therapeutic Implications |
---|---|---|---|
NF-κB | IKKβ, RelA/p65 | Sustained IL-8/GM-CSF expression | IKKβ inhibitors may synergize |
JNK | c-Jun, ATF2 | MMP production, tissue destruction | JNK inhibitors prevent emphysema |
Atypical p38 | TAB1, TRAF6 | IL-1β maturation | TAB1-p38 inhibitors needed |
Ubiquitin system | USP10, USP7 | Enhanced IκBα degradation | Proteasome/DUB inhibitors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7